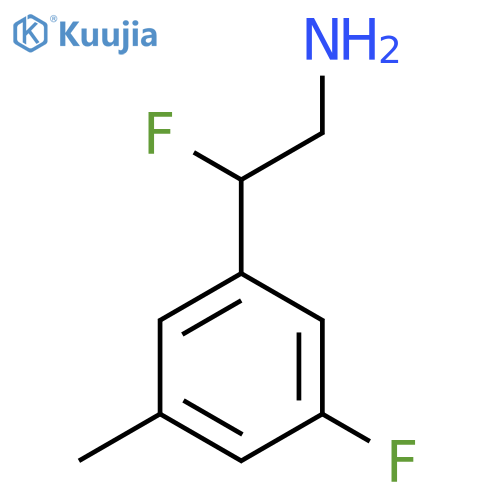

Cas no 1565558-74-8 (2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine)

1565558-74-8 structure

商品名:2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine

- EN300-1835461

- 1565558-74-8

-

- インチ: 1S/C9H11F2N/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9H,5,12H2,1H3

- InChIKey: JAEKJHZZABZGSB-UHFFFAOYSA-N

- ほほえんだ: FC(CN)C1C=C(C=C(C)C=1)F

計算された属性

- せいみつぶんしりょう: 171.08595568g/mol

- どういたいしつりょう: 171.08595568g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1835461-0.25g |

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine |

1565558-74-8 | 0.25g |

$1170.0 | 2023-09-19 | ||

| Enamine | EN300-1835461-0.05g |

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine |

1565558-74-8 | 0.05g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1835461-10g |

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine |

1565558-74-8 | 10g |

$5467.0 | 2023-09-19 | ||

| Enamine | EN300-1835461-1g |

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine |

1565558-74-8 | 1g |

$1272.0 | 2023-09-19 | ||

| Enamine | EN300-1835461-0.5g |

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine |

1565558-74-8 | 0.5g |

$1221.0 | 2023-09-19 | ||

| Enamine | EN300-1835461-1.0g |

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine |

1565558-74-8 | 1g |

$1172.0 | 2023-06-02 | ||

| Enamine | EN300-1835461-10.0g |

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine |

1565558-74-8 | 10g |

$5037.0 | 2023-06-02 | ||

| Enamine | EN300-1835461-0.1g |

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine |

1565558-74-8 | 0.1g |

$1119.0 | 2023-09-19 | ||

| Enamine | EN300-1835461-2.5g |

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine |

1565558-74-8 | 2.5g |

$2492.0 | 2023-09-19 | ||

| Enamine | EN300-1835461-5.0g |

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine |

1565558-74-8 | 5g |

$3396.0 | 2023-06-02 |

2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

1565558-74-8 (2-fluoro-2-(3-fluoro-5-methylphenyl)ethan-1-amine) 関連製品

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量